Cas no 2097923-55-0 (N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide)

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is a specialized organic compound featuring a cyclopropyl-substituted pyridine core linked to a thiophene moiety via an acetamide bridge. Its unique structure combines the electronic properties of pyridine and thiophene, making it a valuable intermediate in medicinal chemistry and agrochemical research. The cyclopropyl group enhances steric and electronic modulation, while the thiophene ring contributes to π-conjugation, potentially improving binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, offering versatility in structure-activity relationship (SAR) studies. Its well-defined synthetic route ensures high purity and reproducibility, supporting rigorous research applications.
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide structure
2097923-55-0 structure
Product name:N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
CAS No:2097923-55-0
MF:C15H16N2OS
MW:272.365342140198
CID:5469403

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
    • N-[(6-cyclopropylpyridin-3-yl)methyl]-2-thiophen-3-ylacetamide
    • Inchi: 1S/C15H16N2OS/c18-15(7-11-5-6-19-10-11)17-9-12-1-4-14(16-8-12)13-2-3-13/h1,4-6,8,10,13H,2-3,7,9H2,(H,17,18)
    • InChI Key: YDCNLXZKKDEQHO-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CC(NCC1=CN=C(C=C1)C1CC1)=O

Computed Properties

  • Exact Mass: 272.09833431 g/mol
  • Monoisotopic Mass: 272.09833431 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 70.2
  • Molecular Weight: 272.4

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6573-5412-5μmol
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6573-5412-3mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
3mg
$63.0 2023-09-07
Life Chemicals
F6573-5412-25mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
25mg
$109.0 2023-09-07
Life Chemicals
F6573-5412-2mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
2mg
$59.0 2023-09-07
Life Chemicals
F6573-5412-2μmol
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6573-5412-20mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
20mg
$99.0 2023-09-07
Life Chemicals
F6573-5412-20μmol
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6573-5412-50mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
50mg
$160.0 2023-09-07
Life Chemicals
F6573-5412-100mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
100mg
$248.0 2023-09-07
Life Chemicals
F6573-5412-10mg
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide
2097923-55-0
10mg
$79.0 2023-09-07

Additional information on N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide

Professional Introduction to N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide (CAS No. 2097923-55-0)

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2097923-55-0, represents a promising candidate for further exploration due to its unique structural features and potential biological activities. The molecular structure of this compound incorporates both pyridine and thiophene heterocyclic moieties, which are well-known for their role in modulating various biological pathways. The presence of a cyclopropyl group further enhances its structural complexity, making it an intriguing subject for medicinal chemists.

The compound's name can be broken down into several key components that highlight its chemical characteristics. The term N-[...] indicates the presence of an amide functional group, which is a crucial feature in many bioactive molecules. The< strong>6-cyclopropylpyridin-3-yl moiety suggests a pyridine ring substituted with a cyclopropyl group at the 6-position and an additional substituent at the 3-position. This specific arrangement of substituents can influence the compound's solubility, metabolic stability, and interactions with biological targets. Additionally, the 2-(thiophen-3-yl)acetamide part of the name highlights the presence of a thiophene ring linked to an acetamide group. Thiophene derivatives are widely recognized for their pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide has emerged as a potential candidate in this context due to its unique structural features. Studies have shown that the combination of pyridine and thiophene heterocycles can lead to compounds with enhanced binding affinity and selectivity for biological targets. For instance, pyridine-based molecules have been extensively explored for their activity against enzymes such as kinases and phosphodiesterases, while thiophene derivatives have shown promise in modulating G protein-coupled receptors (GPCRs).

The cyclopropyl group in the molecular structure of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide adds an additional layer of complexity and may contribute to the compound's pharmacokinetic properties. Cyclopropyl groups are known to enhance metabolic stability by reducing susceptibility to oxidative degradation. This feature is particularly important for drug candidates that require prolonged half-life in vivo. Furthermore, the amide functional group can participate in hydrogen bonding interactions, which are critical for binding to biological targets. The presence of both pyridine and thiophene moieties suggests that this compound may exhibit multiple modes of action, making it a versatile tool for drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds with high accuracy before conducting costly experimental trials. These computational methods can help identify potential binding sites on biological targets and predict the interactions between the compound and these targets. In the case of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-yl)acetamide, computational studies have suggested that it may interact with various proteins involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and inflammation.

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(thiophen-3-y]acetamide involves multiple steps that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of key intermediates such as 6-cyclopropypyridine derivatives and thiophene-based amides. These intermediates are then coupled using various coupling reagents such as palladium catalysts or organometallic reagents. The final step involves functionalizing the molecule with the appropriate substituents to achieve the desired structure. Advanced synthetic techniques such as flow chemistry have been employed to improve efficiency and scalability in the synthesis process.

The pharmacological evaluation of N-[...](CAS No.2097923-55-0) has revealed several interesting properties that make it a promising candidate for further development. Initial studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary pharmacokinetic studies indicate that it has good oral bioavailability and reasonable metabolic stability. These properties are essential for any drug candidate intended for clinical use.

The development of new drugs is a complex process that involves multiple stages, from initial discovery to clinical trials and regulatory approval. N-[...](CAS No.2097923-55-0) represents an early stage candidate that requires further investigation before it can be considered for clinical use. However, its unique structural features and promising pharmacological properties make it an attractive subject for further research. Future studies will focus on optimizing its potency, selectivity, and pharmacokinetic properties through structural modifications.

In conclusion, N-[...](CAS No.2097923-55-0) is a novel organic compound with significant potential in pharmaceutical applications. Its unique structural features, including pyridine and thiophene heterocycles along with a cyclopropyl group, make it an intriguing candidate for drug discovery. Recent studies have highlighted its potential as an anticancer agent and its favorable pharmacokinetic properties. Further research is needed to fully elucidate its biological activity and develop it into a therapeutic agent.

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